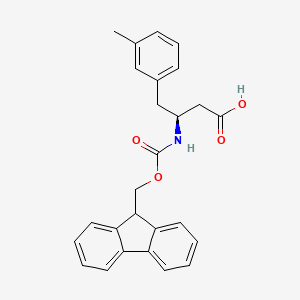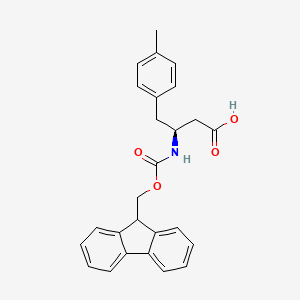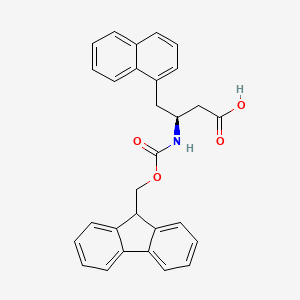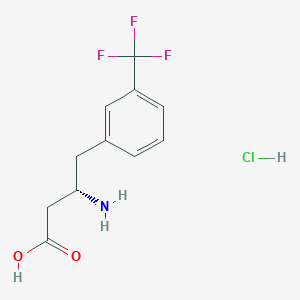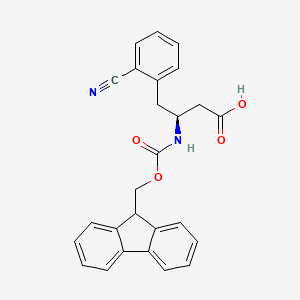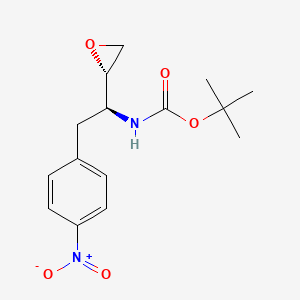
4-氟-3-甲基吡啶
描述
4-Fluoro-3-methylpyridine is an organic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the 4th position and a methyl group at the 3rd position of the pyridine ring.
科学研究应用
4-Fluoro-3-methylpyridine has a wide range of applications in scientific research:
作用机制
Target of Action
Fluoropyridines, a class of compounds to which 4-fluoro-3-methylpyridine belongs, have been used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on the specific structures and functional groups present .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom in pharmaceutical compounds can often enhance their metabolic stability, bioavailability, and membrane permeability .
Result of Action
Fluoropyridines are known to exhibit a variety of biological activities, depending on their specific structures and the functional groups present .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-methylpyridine can be influenced by various environmental factors. It’s worth noting that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
4-Fluoro-3-methylpyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The interaction between 4-Fluoro-3-methylpyridine and these enzymes is typically characterized by binding to the active site, thereby inhibiting the enzyme’s activity and altering the biochemical pathways it regulates.
Cellular Effects
4-Fluoro-3-methylpyridine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, 4-Fluoro-3-methylpyridine can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 4-Fluoro-3-methylpyridine involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of enzymes like p38α mitogen-activated protein kinase, 4-Fluoro-3-methylpyridine inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This inhibition can result in the suppression of pro-inflammatory cytokine release and other cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methylpyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-methylpyridine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-Fluoro-3-methylpyridine can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-Fluoro-3-methylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by 4-Fluoro-3-methylpyridine can alter the metabolic pathways associated with inflammation and stress responses .
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-methylpyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 4-Fluoro-3-methylpyridine are critical for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-methylpyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments. Understanding the subcellular localization of 4-Fluoro-3-methylpyridine is essential for elucidating its biochemical mechanisms and effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 3-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-3-methylpyridine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic systems to enhance the efficiency of the fluorination reaction .
化学反应分析
Types of Reactions: 4-Fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyridine ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Aldehydes and carboxylic acids are typical products of oxidation reactions.
相似化合物的比较
3-Fluoropyridine: Lacks the methyl group, resulting in different reactivity and applications.
4-Fluoropyridine: Lacks the methyl group, which affects its chemical properties and uses.
3-Methylpyridine: Lacks the fluorine atom, leading to variations in reactivity and biological activity.
Uniqueness: 4-Fluoro-3-methylpyridine’s unique combination of a fluorine atom and a methyl group on the pyridine ring imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmaceuticals .
属性
IUPAC Name |
4-fluoro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUYEACFGAWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376575 | |
| Record name | 4-Fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-28-3 | |
| Record name | 4-Fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



